3-(Aminomethyl)-1-methylazetidin-3-ol
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Overview
Description
3-(Aminomethyl)-1-methylazetidin-3-ol is a chemical compound with a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methylazetidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with 1-methylazetidin-3-one.
Aminomethylation: The key step involves the introduction of an aminomethyl group. This can be achieved through reductive amination, where formaldehyde and a suitable amine are used in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the synthesis might involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Continuous Flow Reactors: To improve efficiency and yield, continuous flow reactors might be employed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-methylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidinone derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
3-(Aminomethyl)-1-methylazetidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-1-methylazetidin-3-ol exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound might bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of an azetidine ring.
1-Methylazetidin-3-one: Lacks the aminomethyl group, making it less versatile in reactions.
Uniqueness
3-(Aminomethyl)-1-methylazetidin-3-ol is unique due to its combination of an azetidine ring with an aminomethyl group, providing a distinct set of chemical properties and
Properties
CAS No. |
1550874-80-0 |
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Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methylazetidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c1-7-3-5(8,2-6)4-7/h8H,2-4,6H2,1H3 |
InChI Key |
DZIQWOFKGBGWOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(CN)O |
Origin of Product |
United States |
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